molecular formula C8H16ClN B2725845 1-Cyclobutylcyclobutan-1-amine hydrochloride CAS No. 1909317-59-4

1-Cyclobutylcyclobutan-1-amine hydrochloride

Cat. No.: B2725845
CAS No.: 1909317-59-4
M. Wt: 161.67
InChI Key: XNMSSJZTFFQKRA-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

Amine-substituted cyclobutanes, such as 1-Cyclobutylcyclobutan-1-amine hydrochloride, are key substructures in biologically active compounds. Research demonstrates the importance of synthetic methods that yield polysubstituted aminocyclobutanes in a diastereo- and enantioselective manner. Through CuH-catalyzed hydroamination of strained trisubstituted alkenes, like 1-substituted cyclobutenes, researchers can efficiently synthesize various polysubstituted aminocyclobutanes. These methods highlight the reactivity of strained alkenes and the ability to achieve high selectivity in the synthesis of complex aminocyclobutane derivatives, which are critical for medicinal chemistry applications (Feng, Hao, Liu, & Buchwald, 2019).

Functionalized Heterocycles Synthesis

The synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, represents another application. These compounds are synthesized via facile condensation, demonstrating the utility of this compound in creating novel bioactive molecules with potential therapeutic benefits (Brand, de Candole, & Brown, 2003).

Strain-Release Heteroatom Functionalization

In the development of new drugs, unusual strained bioisosteres like cyclobutane are increasingly being used to modify lead compounds. The strain-release heteroatom functionalization strategy allows for the installation of small, strained ring systems, such as cyclobutanes, at any stage of drug development. This method facilitates the synthesis of bioconjugates and peptide labeling, showcasing the versatility of cyclobutane derivatives in medicinal chemistry (Lopchuk et al., 2017).

Modular Synthon for Medicinal Chemistry

The hydrochloride salt of 1-Cyclobutylcyclobutan-1-amine is used as a protected modular synthon for accessing cyclobutanone-containing lead inhibitors. This application is crucial for the synthesis of inhibitors targeting hydrolase enzymes, including serine proteases and metalloproteases, highlighting its role in the discovery and development of new therapeutic agents (Mohammad, Reidl, Zeller, & Becker, 2020).

Properties

IUPAC Name

1-cyclobutylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8(5-2-6-8)7-3-1-4-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSSJZTFFQKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-59-4
Record name 1-cyclobutylcyclobutan-1-amine hydrochloride
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